2-exo-Methyl-2-endo-norbornanol
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Overview
Description
2-exo-Methyl-2-endo-norbornanol is a bicyclic alcohol with the molecular formula C8H14O and a molecular weight of 126.1962 . It is also known by other names such as endo-2-Methyl-2-norborneol and 2-Methyl-endo-norbornanol . This compound is characterized by its unique norbornane skeleton, which makes it an interesting subject for various chemical studies.
Preparation Methods
The synthesis of 2-exo-Methyl-2-endo-norbornanol typically involves the hydration of norbornene. One common method is the sulfuric acid-promoted hydration of norbornene, which can yield 2-norbornanol under mild conditions . Another approach involves the hydroboration of norbornene followed by oxidative workup, which provides exo-2-norborneol in excellent yields and with high stereoselectivity . Industrial production methods often utilize similar hydration and hydroboration techniques, sometimes employing sublimation inhibitors to increase yield and efficiency .
Chemical Reactions Analysis
2-exo-Methyl-2-endo-norbornanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the oxidation of 2-norbornanol can be achieved using a 4-hydroxy-TEMPO/CuCl/TBN catalyst system, resulting in the formation of 2-norbornanone . This compound can also participate in ring-opening metathesis polymerization (ROMP) reactions, particularly with Grubbs’ 3rd generation catalyst, where endo-isomers show higher reactivity compared to exo-isomers . Common reagents used in these reactions include sulfuric acid, hydroboration agents, and various catalysts.
Scientific Research Applications
2-exo-Methyl-2-endo-norbornanol has several scientific research applications across different fields. In chemistry, it is used as an intermediate in the synthesis of various biocyclic derivatives . In biology and medicine, its derivatives are studied for their potential therapeutic properties. Industrially, it is utilized in the production of polymers and other materials through ROMP reactions . Its unique structure and reactivity make it a valuable compound for research and development in these areas.
Mechanism of Action
The mechanism of action of 2-exo-Methyl-2-endo-norbornanol involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound interacts with catalysts such as 4-hydroxy-TEMPO and CuCl, facilitating the conversion to 2-norbornanone . In ROMP reactions, the compound undergoes ring-opening metathesis with Grubbs’ 3rd generation catalyst, leading to the formation of polymers . These interactions highlight the compound’s versatility and reactivity in various chemical processes.
Comparison with Similar Compounds
2-exo-Methyl-2-endo-norbornanol can be compared with other similar compounds such as exo-2-Methyl-2-norbornanol and 2-Methylbicyclo[2.2.1]heptan-2-ol . While these compounds share the same norbornane skeleton, their stereochemistry and reactivity can differ significantly. For instance, exo-isomers generally show higher ring-opening metathesis propagation rates compared to endo-isomers . This distinction highlights the unique properties and applications of this compound in various chemical reactions and industrial processes.
Properties
Molecular Formula |
C8H14O |
---|---|
Molecular Weight |
126.20 g/mol |
IUPAC Name |
(1S,2R,4R)-2-methylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C8H14O/c1-8(9)5-6-2-3-7(8)4-6/h6-7,9H,2-5H2,1H3/t6-,7+,8-/m1/s1 |
InChI Key |
QBAQBGVSOIIKBF-GJMOJQLCSA-N |
Isomeric SMILES |
C[C@]1(C[C@@H]2CC[C@H]1C2)O |
Canonical SMILES |
CC1(CC2CCC1C2)O |
Origin of Product |
United States |
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